molecular formula C8H18Cl3NO4S2 B1364146 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride CAS No. 65180-91-8

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride

Cat. No.: B1364146
CAS No.: 65180-91-8
M. Wt: 362.7 g/mol
InChI Key: BYURROLIRSCGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride typically involves the reaction of 2-chloroethanol with sulphonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane, acetone, or ether. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride involves its interaction with molecular targets through its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is unique due to its dual chloroethyl and sulphonyl functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use .

Properties

CAS No.

65180-91-8

Molecular Formula

C8H18Cl3NO4S2

Molecular Weight

362.7 g/mol

IUPAC Name

2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H

InChI Key

BYURROLIRSCGHO-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-]

Canonical SMILES

C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl

65180-91-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.